molecular formula C10H6Cl8O4 B14656999 Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate CAS No. 53744-22-2

Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate

Cat. No.: B14656999
CAS No.: 53744-22-2
M. Wt: 473.8 g/mol
InChI Key: CGQFSDNBZRQGLJ-UHFFFAOYSA-N
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Description

Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate is a chemical compound known for its unique structure and properties It is an ester derivative of 2,4-hexadienedioic acid, where the esterifying groups are 1,2,2,2-tetrachloroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate typically involves the esterification of 2,4-hexadienedioic acid with 1,2,2,2-tetrachloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce less chlorinated esters or alcohols.

Scientific Research Applications

Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of multiple chlorine atoms, which can participate in electrophilic and nucleophilic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl) ether: Another chlorinated ester with different reactivity and applications.

    Hexachloroethane: A chlorinated compound with distinct properties and uses.

    Tetrachloroethylene: A chlorinated solvent with various industrial applications.

Properties

CAS No.

53744-22-2

Molecular Formula

C10H6Cl8O4

Molecular Weight

473.8 g/mol

IUPAC Name

bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate

InChI

InChI=1S/C10H6Cl8O4/c11-7(9(13,14)15)21-5(19)3-1-2-4-6(20)22-8(12)10(16,17)18/h1-4,7-8H

InChI Key

CGQFSDNBZRQGLJ-UHFFFAOYSA-N

Canonical SMILES

C(=CC(=O)OC(C(Cl)(Cl)Cl)Cl)C=CC(=O)OC(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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